Strontium malonate

Übersicht

Beschreibung

Strontium malonate is an organic compound that belongs to the class of dicarboxylic acids and derivatives. It is being developed as a novel orally available pharmaceutical for the treatment and prevention of osteoporosis . The compound is known for its ability to increase bone formation while decreasing bone resorption, thereby providing a sustained skeletal benefit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Strontium malonate can be synthesized through the neutralization reaction between malonic acid and strontium hydroxide in an aqueous solution . The reaction typically occurs at a temperature at or below 50°C, ensuring high purity and high yields .

Industrial Production Methods: Industrial production of this compound involves the reaction of strontium carbonate with malonic acid in an aqueous medium. The reaction mixture is maintained at a temperature of about 50°C or less for a time period of at most 300 minutes . This method ensures a homogeneous distribution of strontium in the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Strontiummalonat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Strontiummalonat kann zu Strontiumcarbonat und Kohlendioxid oxidiert werden.

Reduktion: Die Verbindung kann zu Strontium und Malonsäure reduziert werden.

Substitution: Strontiummalonat kann Substitutionsreaktionen mit anderen Carbonsäuren eingehen, um verschiedene Strontiumsalze zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reaktionen treten typischerweise in Gegenwart eines Katalysators wie Schwefelsäure auf.

Hauptprodukte, die gebildet werden:

Oxidation: Strontiumcarbonat und Kohlendioxid.

Reduktion: Strontium und Malonsäure.

Substitution: Verschiedene Strontiumsalze, abhängig von der verwendeten Carbonsäure.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Osteoporosis

Strontium malonate is primarily investigated for its potential as an orally available pharmaceutical for the treatment and prevention of osteoporosis. Osteoporosis is characterized by decreased bone density and increased fracture risk, making effective treatments essential.

Clinical Studies:

- A Phase II clinical trial demonstrated that this compound significantly suppressed bone resorption while promoting bone formation. In a study involving beagle dogs, administration of this compound resulted in a substantial increase in strontium content in bone, marrow, and teeth after just four weeks of treatment. The highest dose group (3000 mg/kg/day) showed an approximately 80-fold increase in strontium content compared to placebo-treated groups .

- In another study, the incorporation of strontium into bone was measured using inductively coupled plasma mass spectrometry. Results indicated that this compound effectively increased bone formation markers such as bone-specific alkaline phosphatase (BSAP), suggesting enhanced osteogenic activity .

Crystallization Studies

Beyond its medical applications, this compound is also studied for its crystallization properties. Research has shown that the presence of organic additives can influence the crystallization process significantly.

Key Findings:

- The crystallization of this compound was explored using different additives such as sodium dodecyl sulfate and polyethylene glycol. These additives were found to decrease induction time and affect crystal growth rates .

- Conductivity measurements during crystallization indicated that the presence of additives altered the nucleation rate and crystalline size, suggesting potential applications in material science for producing tailored crystalline structures .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Wirkmechanismus

Strontium malonate exerts its effects by increasing bone formation while decreasing bone resorption . The compound acts on the calcium-sensing receptors in bone cells, promoting the activity of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells) . This dual action results in a net increase in bone density and strength.

Vergleich Mit ähnlichen Verbindungen

Strontium ranelate: Another strontium-based compound used for the treatment of osteoporosis.

Strontium chloride: Used in dental care products for its desensitizing properties.

Strontium carbonate: Commonly used in pyrotechnics and as a precursor for other strontium compounds.

Uniqueness of Strontium Malonate: this compound is unique in its specific application for osteoporosis treatment, with a well-defined mechanism of action that targets bone metabolism . Its ability to simultaneously promote bone formation and inhibit bone resorption sets it apart from other similar compounds.

Biologische Aktivität

Strontium malonate (SrM) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment and prevention of osteoporosis. This article delves into the biological activity of this compound, highlighting its effects on bone health, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a strontium salt of malonic acid, characterized by its higher bioavailability and strontium content compared to other strontium compounds like strontium ranelate. Its formulation allows for easier administration, which is crucial in clinical settings. The compound has been under investigation for its ability to enhance bone mineral density (BMD) and improve the mechanical properties of bone tissue.

This compound exhibits a dual action on bone metabolism:

- Inhibition of Bone Resorption : SrM decreases the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss.

- Stimulation of Bone Formation : It promotes osteoblast activity, enhancing new bone formation and mineralization.

This balance between resorption and formation is critical for maintaining bone density and strength, particularly in postmenopausal women who are at increased risk for osteoporosis.

Preclinical Studies

A series of animal studies have been conducted to evaluate the biological activity of this compound:

- Study Design : Various doses of SrM were administered to rats and dogs over different durations (4 weeks to 52 weeks) to assess its effects on bone properties.

- Results :

- Significant increases in BMD were observed in treated animals compared to controls.

- Changes in the elemental composition of bones were measured using inductively coupled plasma mass spectrometry (ICP-MS), indicating an increase in strontium incorporation into the bone matrix .

- Biomechanical tests revealed enhanced strength and structural integrity of bones treated with SrM .

Clinical Trials

A notable Phase II clinical trial (STRONG Study) involving 289 postmenopausal women demonstrated promising results:

- Primary Endpoint : A significant reduction in CTX-1 levels (a biomarker for bone resorption) was observed across all tested doses of SrM.

- Bone Mineral Density : At 3 months, lumbar spine BMD increased significantly by 2.66% at the highest dose compared to baseline .

- Safety Profile : The treatment was well-tolerated with mild side effects, comparable to those seen with existing osteoporosis therapies like strontium ranelate .

Data Tables

| Study Type | Animal Model | Duration | Dose (mg/kg/day) | BMD Increase (%) | Key Findings |

|---|---|---|---|---|---|

| Preclinical | Rats | 26 weeks | 0, 100, 300, 1000 | Significant | Increased Sr incorporation; enhanced mechanical properties |

| Preclinical | Dogs | 52 weeks | 0, 300, 1000 | Significant | Improved structural integrity; positive safety profile |

| Clinical Trial | Humans | 3 months | 0.75g, 1g, 2g | 2.66% | Reduced CTX-1 levels; well-tolerated |

Eigenschaften

CAS-Nummer |

63524-05-0 |

|---|---|

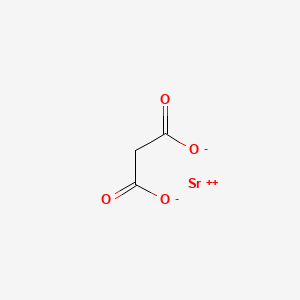

Molekularformel |

C3H4O4Sr |

Molekulargewicht |

191.68 g/mol |

IUPAC-Name |

strontium;propanedioate |

InChI |

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7); |

InChI-Schlüssel |

PUQGOSIRNNCACG-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(=O)[O-].[Sr+2] |

Kanonische SMILES |

C(C(=O)O)C(=O)O.[Sr] |

Aussehen |

Solid powder |

Key on ui other cas no. |

183133-72-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NBS-101; NBS101; NBS 101 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.